molecular formula C20H20N2O3 B7701297 N-(2-Hydroxy-6-methyl-quinolin-3-ylmethyl)-N-(4-methoxy-phenyl)-acetamide CAS No. 510739-02-3

N-(2-Hydroxy-6-methyl-quinolin-3-ylmethyl)-N-(4-methoxy-phenyl)-acetamide

Cat. No.: B7701297
CAS No.: 510739-02-3
M. Wt: 336.4 g/mol
InChI Key: KEAZOTZTBOWPEI-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-6-methyl-quinolin-3-ylmethyl)-N-(4-methoxy-phenyl)-acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with hydroxy, methyl, and methoxy groups, as well as an acetamide functional group. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxy-6-methyl-quinolin-3-ylmethyl)-N-(4-methoxy-phenyl)-acetamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Substitution Reactions: The hydroxy and methyl groups are introduced through electrophilic aromatic substitution reactions. For instance, the hydroxy group can be introduced using a hydroxylation reaction, while the methyl group can be added via a Friedel-Crafts alkylation.

    Acetamide Formation: The final step involves the formation of the acetamide group. This can be achieved by reacting the quinoline derivative with acetic anhydride and a suitable amine, such as 4-methoxy-aniline, under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-Hydroxy-6-methyl-quinolin-3-ylmethyl)-N-(4-methoxy-phenyl)-acetamide is studied for its potential as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it useful in catalysis and material science.

Biology

Biologically, this compound is investigated for its antimicrobial and anticancer properties. The quinoline core is known to interact with DNA and enzymes, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are studied for their ability to inhibit specific enzymes or receptors involved in disease pathways.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other fine chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Hydroxy-6-methyl-quinolin-3-ylmethyl)-N-(4-methoxy-phenyl)-acetamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its broad range of biological activities.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Quinacrine: Another antimalarial with a quinoline core, used in the treatment of giardiasis and lupus.

Uniqueness

N-(2-Hydroxy-6-methyl-quinolin-3-ylmethyl)-N-(4-methoxy-phenyl)-acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups, along with the acetamide functionality, allows for diverse interactions with biological targets and enhances its potential as a therapeutic agent.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(4-methoxyphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-13-4-9-19-15(10-13)11-16(20(24)21-19)12-22(14(2)23)17-5-7-18(25-3)8-6-17/h4-11H,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAZOTZTBOWPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=C(C=C3)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001325732
Record name N-(4-methoxyphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645167
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

510739-02-3
Record name N-(4-methoxyphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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